molecular formula C30H32BrN3O3 B11087281 ethyl 1-benzyl-2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-5-hydroxy-1H-indole-3-carboxylate

ethyl 1-benzyl-2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-5-hydroxy-1H-indole-3-carboxylate

Cat. No.: B11087281
M. Wt: 562.5 g/mol
InChI Key: ROCSMWBNFKAGOT-UHFFFAOYSA-N
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Description

ETHYL 1-BENZYL-2-[(4-BENZYLPIPERAZINO)METHYL]-6-BROMO-5-HYDROXY-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of ETHYL 1-BENZYL-2-[(4-BENZYLPIPERAZINO)METHYL]-6-BROMO-5-HYDROXY-1H-INDOLE-3-CARBOXYLATE involves multiple steps. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The reaction conditions typically involve heating the reactants in the presence of a catalyst such as hydrochloric acid or sulfuric acid. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

ETHYL 1-BENZYL-2-[(4-BENZYLPIPERAZINO)METHYL]-6-BROMO-5-HYDROXY-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 1-BENZYL-2-[(4-BENZYLPIPERAZINO)METHYL]-6-BROMO-5-HYDROXY-1H-INDOLE-3-CARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 1-BENZYL-2-[(4-BENZYLPIPERAZINO)METHYL]-6-BROMO-5-HYDROXY-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The compound may exert its effects through pathways involving signal transduction, gene expression, and protein-protein interactions .

Comparison with Similar Compounds

ETHYL 1-BENZYL-2-[(4-BENZYLPIPERAZINO)METHYL]-6-BROMO-5-HYDROXY-1H-INDOLE-3-CARBOXYLATE can be compared with other indole derivatives such as:

The uniqueness of ETHYL 1-BENZYL-2-[(4-BENZYLPIPERAZINO)METHYL]-6-BROMO-5-HYDROXY-1H-INDOLE-3-CARBOXYLATE lies in its specific substitutions and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C30H32BrN3O3

Molecular Weight

562.5 g/mol

IUPAC Name

ethyl 1-benzyl-2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-5-hydroxyindole-3-carboxylate

InChI

InChI=1S/C30H32BrN3O3/c1-2-37-30(36)29-24-17-28(35)25(31)18-26(24)34(20-23-11-7-4-8-12-23)27(29)21-33-15-13-32(14-16-33)19-22-9-5-3-6-10-22/h3-12,17-18,35H,2,13-16,19-21H2,1H3

InChI Key

ROCSMWBNFKAGOT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)CC3=CC=CC=C3)CN4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

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